N-(5-nitro-1H-indazol-3-yl)benzamide is a chemical compound classified as an indazole derivative, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a benzamide group linked to a 5-nitro-1H-indazole moiety, making it a significant scaffold for various pharmacological studies. Indazole derivatives, including N-(5-nitro-1H-indazol-3-yl)benzamide, have garnered attention due to their roles in drug development, particularly in the fields of anti-inflammatory and anticancer research .
The synthesis of N-(5-nitro-1H-indazol-3-yl)benzamide typically involves the reaction of 5-nitro-1H-indazol-3-yl amine with benzoyl chloride in the presence of a base such as pyridine. The process is generally conducted under controlled temperatures, starting at low temperatures (around 0°C) before allowing the mixture to warm to room temperature while stirring continuously. The resulting product is purified using column chromatography to achieve the desired purity .
Although specific industrial methods for producing N-(5-nitro-1H-indazol-3-yl)benzamide are not extensively documented, large-scale synthesis would likely follow similar laboratory protocols. Optimization of reaction conditions and purification techniques is crucial for maximizing yield and ensuring high purity levels .
The molecular structure of N-(5-nitro-1H-indazol-3-yl)benzamide can be described by its IUPAC name, which reflects its composition: it contains a nitro group attached to an indazole ring and a benzamide moiety. The chemical formula is , with a molecular weight of 270.26 g/mol. The compound features specific structural characteristics that contribute to its biological activity .
Molecular Data:
This data supports the understanding of its reactivity and interaction with biological targets.
N-(5-nitro-1H-indazol-3-yl)benzamide can participate in various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under certain conditions.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
For oxidation reactions, hydrogen gas with a palladium catalyst is commonly used. In substitution reactions, reagents such as sodium hydride and alkyl halides facilitate nucleophilic attacks .
The reduction of the nitro group yields N-(5-amino-1H-indazol-3-yl)benzamide, while nucleophilic substitutions can lead to various substituted benzamides depending on the nucleophile employed .
N-(5-nitro-1H-indazol-3-yl)benzamide typically appears as a crystalline solid. Specific melting points and solubility characteristics are often determined during synthesis and purification processes.
The compound exhibits stability under standard laboratory conditions but may react under specific conditions such as strong acids or bases. Its reactivity profile is influenced by the functional groups present in its structure.
Relevant Data:
Chemical properties such as solubility in organic solvents (e.g., dichloromethane or ethyl acetate) are crucial for purification and application processes .
N-(5-nitro-1H-indazol-3-yl)benzamide has several scientific applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for potential biological activities, including anti-inflammatory and anticancer effects.
Medicine: Investigations into its therapeutic potential are ongoing, with interest in its role as a candidate for treating various diseases.
Industry: It finds utility in developing new materials and chemical processes due to its unique structural properties .
The strategic design of N-(5-nitro-1H-indazol-3-yl)benzamide derivatives leverages the indazole nucleus as a privileged scaffold in medicinal chemistry, exploiting its bioisosteric relationship with purine bases and its versatile hydrogen-bonding capabilities. The 5-nitro substitution serves dual purposes: it creates a strong electron-deficient system that facilitates nucleophilic aromatic substitution (SNAr) reactions for further derivatization, while simultaneously influencing the compound's electronic distribution to enhance binding interactions with biological targets. The benzamide moiety at C3 provides a planar, rigid platform for engaging in π-π stacking interactions with aromatic residues in enzyme binding pockets, a feature critical for achieving target specificity in kinase inhibition applications [1] [7].
Molecular modeling studies indicate that the 5-nitro group significantly alters the electrostatic potential of the indazole ring system, creating a polarized region that enhances interactions with positively charged residues in the ATP-binding cleft of kinases. This electronic perturbation, combined with the hydrogen bond donor-acceptor capabilities of the benzamide carbonyl group, creates a multivalent binding pharmacophore. The indazole's tautomeric stability (predominantly 1H-form) ensures consistent presentation of hydrogen bond donors (N2-H) and acceptors (N1) during target engagement, contributing to predictable binding modes across diverse biological targets including VEGFR-2, CDK1, and PDK1 kinases [2] [6].
The synthesis of N-(5-nitro-1H-indazol-3-yl)benzamide core structures employs convergent strategies involving indazole ring formation followed by C3 functionalization. Two principal methodologies dominate the literature:
Method A: SNAr-Terminated Domino ProcessThis approach utilizes 2-fluoro-5-nitrobenzaldehyde or 2-fluoro-5-nitroacetophenone as starting materials. Condensation with substituted phenylhydrazines generates arylhydrazones, followed by intramolecular SNAr cyclization under basic conditions (K₂CO₃, DMF, 90°C). The 5-nitro group ortho to the reaction center significantly enhances ring closure kinetics through electronic activation of the displacement site. The resulting 1-aryl-5-nitro-1H-indazoles undergo regioselective bromination at C3 using bromine in acetic acid, followed by palladium-catalyzed carbonylation or direct coupling with benzoyl chlorides to install the benzamide moiety. This route provides moderate to excellent yields (45-96%) with good functional group tolerance [1].
Method B: Copper-Catalyzed Direct AminationA more streamlined approach involves copper(I)-mediated coupling of preformed 5-nitro-1H-indazol-3-amine with benzoyl chlorides. The 3-aminoindazole precursor is prepared via cyclization of 2-amino-5-nitrobenzonitrile with hydroxylamine, followed by dehydrogenation. Direct acylation is achieved using CuI (20 mol%), K₂CO₃ (2.5 equiv), and powdered 4Å molecular sieves in anhydrous DMPU at 90°C. This method circumvents the need for harsh bromination conditions and demonstrates superior chemoselectivity for the indazole nitrogen, particularly when employing sterically hindered benzoyl chlorides [5].
Table 1: Comparative Synthetic Approaches for N-(5-nitro-1H-indazol-3-yl)benzamide Derivatives
Method | Key Steps | Yield Range | Advantages | Limitations |
---|---|---|---|---|
SNAr-Terminated Domino | Hydrazone formation → SNAr cyclization → C3 bromination → Benzoylation | 45-73% (over 4 steps) | Broad substrate scope for N1-aryl variations | Multiple steps, requires bromination |
Copper-Catalyzed Direct Amination | Indazole ring synthesis → Cu(I)-mediated amidation | 68-85% (over 2 steps) | Step economy, avoids halogenation | Limited to unsubstituted N1 position |
One-Pot Hydrazone Cyclization/Acylation | Simultaneous hydrazone formation, cyclization, and C3 acylation | 62-78% | Single operation, high atom economy | Narrow benzoyl chloride scope |
Recent innovations include microwave-assisted protocols that reduce reaction times from hours to minutes while improving yields by 15-20%. Solvent optimization studies demonstrate that anhydrous DMF containing 30 wt% 4Å molecular sieves minimizes hydrolysis side reactions during critical cyclization steps. For acid-sensitive substituents, DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) emerges as the superior solvent, enhancing yields by up to 25% compared to conventional DMF [1] [5].
Systematic SAR exploration of N-(5-nitro-1H-indazol-3-yl)benzamide derivatives reveals critical structural determinants for biological activity:
N1 Substitution:Unsubstituted N-H indazoles exhibit superior kinase inhibition potency but suffer from poor metabolic stability. Introduction of small alkyl groups (methyl, ethyl) enhances microsomal stability while maintaining >80% target affinity. Bulky N1-aryl substituents (particularly 2,4-difluorophenyl) significantly improve selectivity for VEGFR-2 over related kinases (CDK1, c-KIT), reducing off-target effects. Conformational restriction via cyclic amines (piperidinyl, morpholinyl) at N1 dramatically enhances antiproliferative activity against HNSCC cell lines (IC₅₀ = 0.24-0.89 μM) [5] [6].
C3 Benzamide Variations:Electron-withdrawing substituents at the benzamide para-position (NO₂, CN, CF₃) enhance VEGFR-2 inhibition (IC₅₀ = 8-15 nM) but reduce solubility. Ortho-substitution creates torsional constraints that improve selectivity for PDK1 over PKA (>100-fold). Incorporation of heteroaromatic systems (nicotinamide, isonicotinamide) maintains potency while significantly enhancing aqueous solubility (logP reduction of 0.8-1.2 units). The 3,5-bis(trifluoromethyl)benzamide derivative demonstrates exceptional antiproliferative activity (IC₅₀ = 690 nM against H1N1) through PA-PB1 polymerase disruption [3] [5].
C5 Nitro Group Modifications:Reduction to amino group abolishes kinase inhibition but enhances anti-inflammatory activity. Replacement with cyano maintains electronic properties while improving metabolic stability (t₁/₂ increase from 1.2 to 4.7 hours in human microsomes). Hydrogen substitution at C5 reduces VEGFR-2 binding affinity by 15-fold, confirming the nitro group's critical role in dipole-mediated interactions within the kinase hinge region [1] [6].
Table 2: SAR Analysis of Key Structural Modifications in N-(5-nitro-1H-indazol-3-yl)benzamide Derivatives
Position | Optimal Substituents | Biological Impact | Potency Range |
---|---|---|---|
N1 | H | Maximum kinase inhibition | VEGFR-2 IC₅₀: 3-8 nM |
Methyl | Improved metabolic stability | CDK1 IC₅₀: 22 nM | |
2,4-Difluorophenyl | Enhanced VEGFR-2 selectivity | Selectivity index: >300 | |
C3 Benzamide | 4-CF₃ | High VEGFR-2 affinity | IC₅₀: 8 nM |
3,5-diCF₃ | Influenza polymerase inhibition | EC₅₀: 690 nM | |
Nicotinyl | Improved solubility | LogD₅.₅: 1.2 | |
C5 | NO₂ | Essential for kinase inhibition | Activity loss upon replacement |
CN | Metabolic stability | Microsomal t₁/₂: 4.7h |
Strategic molecular editing of the N-(5-nitro-1H-indazol-3-yl)benzamide scaffold addresses inherent limitations in drug-like properties while preserving target engagement:
Prodrug Approaches for Nitro Reduction:The bioreducible 5-nitro group serves as an ideal candidate for pro-drug design. Synthesis of N-hydroxyamino precursors via controlled reduction with zinc/ammonium chloride enables formation of phosphate ester prodrugs. These derivatives demonstrate 5-fold enhanced oral bioavailability in murine models (F = 42% vs 8% for parent compound) through improved intestinal absorption. Intracellular enzymatic regeneration releases the active nitro compound selectively in hypoxic tumor environments [1] [5].
PEGylated Derivatives for Solubility Enhancement:Conjugation with poly(ethylene glycol) (PEG) chains at the benzamide nitrogen significantly improves aqueous solubility (>20 mg/mL vs <0.5 mg/mL for unmodified analogs). The optimal PEG₅₀₀-NHCO- derivative maintains 85% of the original kinase inhibitory activity while reducing plasma protein binding (fu = 0.32 vs 0.08 for parent). This modification dramatically enhances systemic exposure (AUC₀–₂₄ increase from 1.2 to 8.7 μg·h/mL) without compromising target engagement [4].
Targeted Selectivity via Molecular Editing:Introduction of ortho-fluorine atoms on the benzamide ring creates a dipole-dipole repulsion with off-target kinases containing smaller gatekeeper residues. The 2,6-difluorobenzamide derivative achieves 120-fold selectivity for VEGFR-2 over PDGFR-β. Incorporation of acidic moieties (acetic acid, tetrazole) at the benzamide para-position restricts cellular penetration to anion transporter-expressing tissues, enabling tumor-selective accumulation. This approach reduces hepatotoxicity markers (ALT/AST elevation) by 80% in preclinical models while maintaining antitumor efficacy [6].
Recent advances in cryo-EM structural biology have enabled rational design of C6-substituted analogs that allosterically modulate kinase conformational states. The 6-cyano derivative stabilizes a specific DFG-out conformation in VEGFR-2, imparting exceptional selectivity (>500-fold over other kinases in the panel). Computational analysis indicates this modification fills a hydrophobic back pocket not present in off-target kinases, providing a blueprint for further selectivity enhancements [2] [6].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7